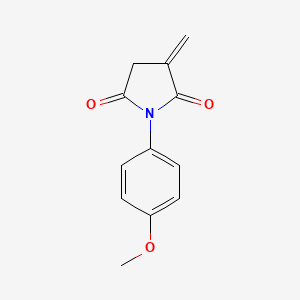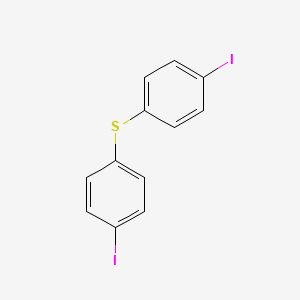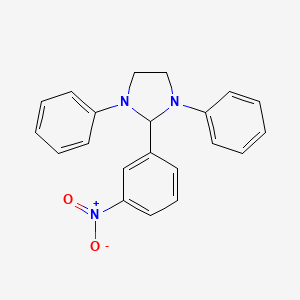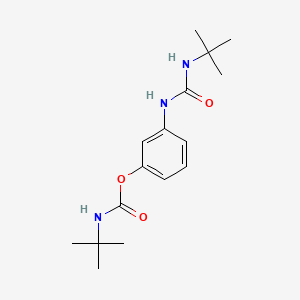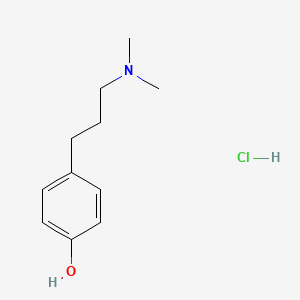
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a sulfur-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .
Comparaison Avec Des Composés Similaires
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, nicardipine, and amlodipine. These compounds share similar mechanisms of action as calcium channel blockers but differ in their specific chemical structures and pharmacological properties. The uniqueness of this compound lies in its sulfur-containing moiety, which may confer distinct biological activities and chemical reactivity .
Similar compounds include:
Propriétés
Numéro CAS |
74470-35-2 |
|---|---|
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
methyl 6-sulfanylidene-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-6(11)8-5/h2-4H,1H3,(H,8,11) |
Clé InChI |
SRVBCPSQQSBLJP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=S)N1 |
SMILES canonique |
COC(=O)C1=CC=CC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



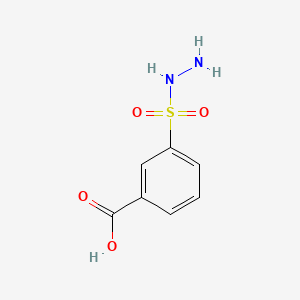


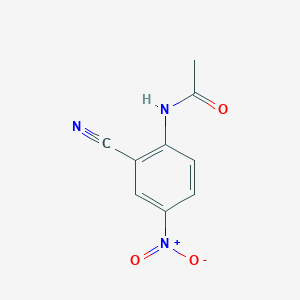
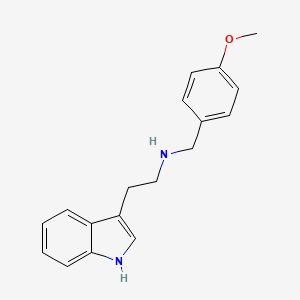
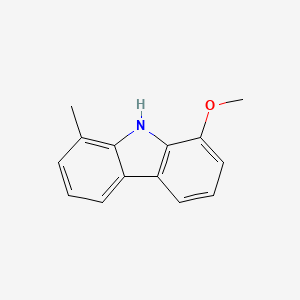
![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)
